molecular formula C16H17NO5S B500587 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-91-1

2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500587
CAS No.: 886119-91-1
M. Wt: 335.4g/mol
InChI Key: GXVSQIIQKOUFAL-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a sulfonamide group

Preparation Methods

The synthesis of 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid include other sulfonamide derivatives and benzoic acid derivatives. For example:

    Mefenamic acid: A nonsteroidal anti-inflammatory drug with a similar benzoic acid structure.

    Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-11(2)15(9-8-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSQIIQKOUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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